L-TYROSINE (RING-2,6-D2, 2-D)
Description
The Fundamental Role of Stable Isotopes in Biological Systems Analysis
Stable isotopes are non-radioactive atoms of an element that contain a different number of neutrons than the more common isotope, giving them a slightly greater mass. nih.gov This difference in mass allows them to be distinguished and traced within biological systems using techniques like mass spectrometry. nih.gov Their application has become a cornerstone of modern ecological and biomedical research, enabling scientists to track the flow of elements through ecosystems, investigate metabolic pathways, and understand the intricate details of biological processes at various levels, from the whole body down to individual cells and proteins. elementar.comnih.gov
Historical Development of Stable Isotope Probes in Biological Research
The use of stable isotopes as tracers in biological research dates back to the 1930s. nih.govnih.gov Early pioneers like Rudolph Schoenheimer and David Rittenberg used deuterium (B1214612) to label lipid molecules and trace their metabolism in mice. nih.gov This groundbreaking work revealed previously unknown aspects of mammalian metabolism. nih.gov The subsequent identification and use of stable isotopes of carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁷O and ¹⁸O) expanded the toolkit available to researchers. nih.gov While the advent of radioisotopes in the post-war era temporarily overshadowed stable isotopes, the development of more sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) in the latter half of the 20th century brought stable isotope tracers back to the forefront of physiological and clinical research. nih.govnih.gov
Rationale for Specific Deuterium Labeling in L-Tyrosine (RING-2,6-D2, 2-D)
The specific placement of deuterium atoms in L-Tyrosine (RING-2,6-D2, 2-D) is intentional and allows for detailed investigation of particular biochemical phenomena. This compound is used as a tracer in metabolic studies to understand amino acid metabolism and neurotransmitter synthesis. evitachem.com
Significance of Ring Deuteration (2,6-D2) for Aromaticity Studies
The aromatic ring of tyrosine is a key functional component, and its chemical properties are of great interest. Deuterating the ring at the 2 and 6 positions (adjacent to the hydroxyl group) provides a probe for studying reactions involving the aromatic system. researchgate.netdntb.gov.ua This can be useful in elucidating the mechanisms of enzymes that act on the tyrosine ring and in studying the properties of the aromatic system itself. researchgate.net
Importance of Alpha-Deuteration (2-D) for Stereochemical and Kinetic Applications
The alpha-carbon is the chiral center of the amino acid and is directly involved in many enzymatic reactions. Deuteration at this position is particularly useful for studying:
Kinetic Isotope Effects (KIEs) : The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. This difference can lead to a slower reaction rate when a C-D bond is broken compared to a C-H bond. Studying this kinetic isotope effect can provide valuable information about the rate-limiting steps of an enzyme-catalyzed reaction. oup.comcapes.gov.br
Stereochemistry : The stereospecificity of enzymes is a fundamental aspect of their function. Using alpha-deuterated tyrosine can help to elucidate the stereochemical course of enzymatic reactions. nih.govacs.org
Contextualization of L-Tyrosine in Core Metabolic and Signaling Pathways
L-Tyrosine is a non-essential amino acid in mammals, synthesized from the essential amino acid phenylalanine. wikipedia.org It plays a central role in numerous metabolic and signaling pathways:
Protein Synthesis : As one of the 20 standard amino acids, tyrosine is a fundamental building block of proteins. wikipedia.org
Precursor to Neurotransmitters and Hormones : Tyrosine is the precursor for the synthesis of important catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.org It is also a precursor to thyroid hormones. wikipedia.org
Signal Transduction : The phosphorylation of tyrosine residues on proteins by enzymes called tyrosine kinases is a critical step in many signal transduction pathways that regulate cell growth, differentiation, migration, and metabolism. wikipedia.orgatsjournals.orgoup.comnih.gov
Other Specialized Metabolites : In plants and microorganisms, tyrosine is a precursor to a wide array of natural products, including tocopherols (B72186) (vitamin E), alkaloids like morphine, and pigments like melanin. wikipedia.orgbohrium.comnih.gov
Properties
Molecular Weight |
184.21 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment of L Tyrosine Ring 2,6 D2, 2 D
Chemical Synthesis Pathways for Specific Deuterium (B1214612) Incorporation
Chemical synthesis offers precise control over the placement of deuterium atoms within the L-tyrosine molecule. Methodologies have been developed to independently deuterate the aromatic ring and the alpha-carbon, which can then be combined to produce the desired L-Tyrosine (RING-2,6-D2, 2-D).
Deuteration of Aromatic Ring Positions (2,6-D2)
The introduction of deuterium at the 2 and 6 positions of the tyrosine ring, which are ortho to the hydroxyl group, can be accomplished through methods like acid-catalyzed isotope exchange. nih.gov This process typically involves heating L-tyrosine in the presence of a deuterated acid, such as deuterium chloride (DCl) in heavy water (D₂O). google.com The acidic conditions facilitate the electrophilic substitution of hydrogen with deuterium at the activated ortho and meta positions of the phenolic ring. While this method can also lead to deuteration at the meta positions (3 and 5), reaction conditions can be optimized to favor ortho-deuteration. researchgate.net Another approach involves the reductive debromination of brominated L-tyrosine precursors using Raney alloys in alkaline deuterium oxide solutions. researchgate.net
| Method | Reagents | Key Features |
| Acid-Catalyzed Exchange | L-Tyrosine, Deuterated Acid (e.g., DCl), D₂O | High temperatures facilitate exchange at aromatic positions. nih.gov |
| Reductive Debromination | Brominated L-tyrosine, Raney alloy, Alkaline D₂O | Site-specific deuteration based on initial bromination pattern. researchgate.net |
Deuteration at the Alpha-Carbon Position (2-D)
Deuteration at the alpha-carbon (Cα) of L-tyrosine is often achieved through chemo-enzymatic methods. One strategy involves the synthesis of a deuterated phenylpyruvate precursor, followed by an enzymatic reductive amination. deepdyve.com This method allows for high enantiomeric purity of the final L-amino acid. deepdyve.com Alternatively, direct isotopic exchange at the alpha-position can be catalyzed by enzymes like tryptophanase under specific conditions in a deuterated medium (D₂O). d-nb.info Biocatalytic approaches using amino acid dehydrogenases in the presence of a deuterated cofactor like [4-²H]-NADH also provide a stereoselective route to α-deuterated amino acids. rsc.org
| Method | Key Steps/Enzymes | Deuterium Source | Noteworthy Aspects |
| Chemo-enzymatic | Synthesis of deuterated phenylpyruvate, enzymatic reductive amination | Chemical deuteration of precursor | High enantiomeric purity. deepdyve.com |
| Enzymatic Exchange | Tryptophanase | D₂O | Enzyme facilitates labilization of the α-hydrogen. d-nb.info |
| Biocatalytic Reductive Amination | Amino acid dehydrogenase | [4-²H]-NADH, D₂O | Stereoselective and atom-efficient. rsc.org |
Combined Strategies for RING-2,6-D2, 2-D Synthesis
To synthesize L-Tyrosine (RING-2,6-D2, 2-D), a multi-step approach combining the strategies for ring and alpha-carbon deuteration is necessary. This can involve starting with L-tyrosine deuterated at the aromatic ring (L-Tyrosine-ring-d₄) and then introducing the deuterium at the alpha-position using an appropriate enzymatic or chemical method. An alternative is to begin with an alpha-deuterated precursor and then perform the aromatic ring deuteration. The specific sequence of reactions is critical to avoid isotopic scrambling and to maintain the desired stereochemistry. For instance, a fully deuterated L-tyrosine-d7 has been synthesized, indicating that multiple deuteration steps can be successfully combined. researchgate.netsmolecule.com
Enzymatic Synthesis and Biocatalytic Routes for Deuterated Tyrosine
Enzymatic methods provide a powerful and often more stereoselective alternative to purely chemical syntheses for producing isotopically labeled amino acids. d-nb.infonih.gov
Tyrosine Phenol (B47542) Lyase (TPL) Applications in Deuterium Exchange
Tyrosine phenol-lyase (TPL), also known as β-tyrosinase, is a versatile enzyme that catalyzes the reversible conversion of L-tyrosine to phenol, pyruvate, and ammonia (B1221849). jmb.or.krnih.gov This catalytic activity can be harnessed for deuterium labeling. By conducting the reverse reaction in a deuterated solvent (D₂O) with phenol, pyruvate, and an ammonia source, L-tyrosine with deuterium incorporated at the β-carbon can be synthesized. calstate.edu Furthermore, TPL can catalyze the synthesis of various L-tyrosine analogs, and by using deuterated precursors in the synthesis, specific labeling can be achieved. researchgate.net For instance, using deuterated phenol in the TPL-catalyzed reaction would lead to a ring-deuterated L-tyrosine.
| Enzyme | Reaction Type | Substrates for Deuteration | Key Advantage |
| Tyrosine Phenol Lyase (TPL) | Reverse elimination/synthesis | Deuterated phenol, Pyruvate, Ammonia in D₂O | Stereospecific synthesis of L-tyrosine and its analogs. nih.govcalstate.edu |
Other Enzyme Systems for Isotopic Labeling
Besides TPL, other enzyme systems are employed for the specific deuteration of amino acids. Phenylalanine ammonia lyase (PAL) has been used in the synthesis of labeled L-phenylalanine, a precursor to tyrosine, by catalyzing the addition of ammonia to cinnamic acid in a deuterated buffer. d-nb.info More recently, dual-enzyme systems have been developed for site-selective deuteration. For example, a system involving two enzymes, DsaD and DsaE, has been shown to catalyze H/D exchange at both the Cα and Cβ positions of various amino acids, including L-tyrosine, with high deuterium incorporation. wisc.edu Biocatalytic reductive amination using amino acid dehydrogenases and a deuterated cofactor generated in situ from D₂O offers an atom-efficient and highly selective method for introducing deuterium at the alpha-carbon. rsc.orgresearchgate.net Additionally, α-oxo-amine synthases have demonstrated the ability to produce a range of α-²H amino acids stereoselectively using D₂O as the deuterium source. nih.gov
| Enzyme/System | Method | Deuterium Incorporation Site |
| Phenylalanine Ammonia Lyase (PAL) | Ammonia addition in deuterated buffer | β-carbon (of Phenylalanine) d-nb.info |
| DsaD/DsaE Dual-Enzyme System | H/D exchange in D₂O | Cα and Cβ positions wisc.edu |
| Amino Acid Dehydrogenase | Reductive amination with deuterated cofactor | α-carbon rsc.org |
| α-Oxo-amine Synthase | H/D exchange in D₂O | α-carbon nih.gov |
Isotopic Enrichment and Purification Protocols for L-Tyrosine (RING-2,6-D2, 2-D)
The synthesis and purification of L-Tyrosine (RING-2,6-D2, 2-D) necessitate meticulous protocols to ensure high levels of isotopic enrichment and chemical purity. These processes are foundational for the compound's application in sensitive analytical techniques where isotopic specificity is paramount.
Techniques for High Isotopic Purity Achievement (e.g., >98%)
Achieving isotopic purity greater than 98% for deuterated L-Tyrosine involves precise, site-specific labeling methods and rigorous verification. Several advanced chemical and enzymatic strategies are employed to introduce deuterium atoms at the desired positions of the tyrosine molecule.
One common approach is acid-catalyzed hydrogen-deuterium (H-D) exchange . In this method, L-Tyrosine is treated with a strong deuterated acid, such as concentrated deuterium chloride (DCl), at elevated temperatures. For instance, heating L-Tyrosine in concentrated DCl at 180°C can facilitate the exchange of hydrogen atoms for deuterium on the aromatic ring and the alpha-carbon. vulcanchem.comnih.gov Subsequent chemical steps, like refluxing with an acetic acid-acetic anhydride (B1165640) mixture, can selectively remove deuterium from specific positions to achieve the desired labeling pattern. nih.gov
Base-catalyzed H-D exchange offers another route. Using a strong base like sodium ethoxide (NaOEt) in a deuterated solvent such as ethanol-d (B32933) (EtOD) can effectively introduce deuterium at the α-position of the amino acid. researchgate.netacs.org This method has been shown to achieve excellent deuterium incorporation while maintaining the stereochemical integrity of the L-amino acid. researchgate.net
Reductive deuteration techniques are also utilized. One such method involves the reductive deoxygenation of a suitable precursor. For example, a protected tyrosine derivative can be activated (e.g., as a triflate) and then reduced using magnesium (Mg⁰) and a palladium catalyst (10% Pd/C) in the presence of a deuterium source like deuterated methanol (B129727) (CD₃OD) and deuterated ammonium (B1175870) chloride (ND₄Cl). nih.govsci-hub.se This approach has demonstrated the ability to produce deuterated tyrosine with deuterium incorporation levels exceeding 90%. nih.gov
Enzymatic methods provide a highly specific means of deuteration and can be used for resolving racemic mixtures that may form during chemical synthesis, thereby isolating the desired L-isomer. vulcanchem.comnih.gov
The verification of isotopic purity is a critical final step. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for this purpose. rsc.org ¹H NMR is used to determine the deuterium content and confirm the specific positions of the deuterium labels, while HRMS quantifies the isotopic enrichment of the final compound. rsc.orgresearchgate.net
Table 1: Comparison of Isotopic Enrichment Techniques for Deuterated Amino Acids
| Technique | Reagents/Conditions | Achieved Deuterium Incorporation | Key Advantages | References |
|---|---|---|---|---|
| Acid-Catalyzed Exchange | Concentrated DCl, high temperature (e.g., 180°C) | Variable, can achieve high levels with optimization | Direct exchange on aromatic ring and alpha-carbon | vulcanchem.comnih.gov |
| Base-Catalyzed Exchange | NaOEt in EtOD | >95% at α-position | High stereoselectivity, simple procedure | researchgate.netacs.org |
| Reductive Deuteration | Mg⁰, Pd/C, ND₄Cl, CD₃OD | >90% | Regiospecific, maintains stereochemical purity | nih.govacs.org |
| Enzymatic Resolution | Specific enzymes | N/A (for purification) | Isolates specific stereoisomers (L-form) | vulcanchem.comnih.gov |
Chromatographic Purification Methods for Isotopic Specificity
Following isotopic labeling, purification is essential to separate the target compound, L-Tyrosine (RING-2,6-D2, 2-D), from unlabeled tyrosine, partially deuterated isomers, and other reaction byproducts. Chromatographic techniques are indispensable for achieving the high chemical and isotopic purity required for research applications.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purification for isotopically labeled amino acids. nih.govReversed-Phase HPLC (RP-HPLC) is particularly effective, separating compounds based on their hydrophobicity. The derivatization of amino acids, for example with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), can enhance their retention and separation on RP-HPLC columns. deepdyve.com The mobile phase typically consists of a gradient of an organic solvent (like acetonitrile) and an aqueous solution containing an acid (like formic or acetic acid). mdpi.comresearchgate.net
Ion-exchange chromatography is another powerful method used in the purification process. This technique separates molecules based on their net charge. Cation-exchange columns, such as those with AG 50W-X2 resin, are used for the prepurification of deuterated phenylalanine and tyrosine from reaction mixtures. medicalbiophysics.bgcapes.gov.br
For applications involving peptides, immunoaffinity chromatography offers exceptional specificity. This method uses antibodies that specifically recognize a target molecule, such as phosphotyrosine. hubrecht.eunih.govknaw.nl While applied to post-translationally modified peptides, the principle of using highly specific binding agents demonstrates a powerful strategy for isolating molecules with specific features, which is analogous to separating isotopically distinct compounds.
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is also used, particularly for analytical verification. For GC analysis, the deuterated tyrosine must first be converted into a more volatile derivative, such as a pentafluorobenzyl-trifluoroacetyl (PFB-TFA) or N,O-bis(trifluoroacetyl) methyl ester derivative. nih.govcapes.gov.br
Finally, chiral chromatography is crucial for confirming the enantiomeric purity of the final product, ensuring that the L-configuration is preserved throughout the synthesis and purification process. nih.govsci-hub.se
Table 2: Chromatographic Methods for Purification of Deuterated L-Tyrosine
| Chromatographic Method | Principle of Separation | Typical Application in Workflow | Key for Isotopic Specificity | References |
|---|---|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Final purification of the labeled amino acid | Separates deuterated from non-deuterated species and other impurities | mdpi.comresearchgate.net |
| Ion-Exchange Chromatography | Net charge | Pre-purification from crude reaction mixtures | Removes charged impurities and separates amino acids | medicalbiophysics.bgcapes.gov.br |
| Gas Chromatography (GC-MS) | Volatility and polarity (after derivatization) | Analytical quantification and purity assessment | High-resolution separation for detecting isotopic variants | nih.govcapes.gov.br |
| Chiral Chromatography | Stereochemistry | Verification of enantiomeric purity | Confirms retention of the L-configuration | nih.govsci-hub.se |
Advanced Spectroscopic and Chromatographic Characterization of L Tyrosine Ring 2,6 D2, 2 D
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution Analysis
Deuterium NMR (²H NMR) for Isotopic Purity and Location
Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule, offering a definitive method for determining the sites and levels of deuteration. nih.govacs.org In the case of L-Tyrosine (RING-2,6-D2, 2-D), the ²H NMR spectrum is expected to show distinct signals corresponding to the deuterium atoms at the 2- and 6-positions of the aromatic ring and at the alpha-carbon (Cα). The chemical shifts of these signals provide unequivocal evidence of the specific labeling pattern.
The isotopic purity, often expressed as atom percent deuterium, can be quantified by integrating the signals in the ²H NMR spectrum and comparing them to a known internal standard. kyushu-u.ac.jp This analysis confirms that the desired level of deuteration has been achieved and that there is no significant isotopic scrambling to other positions in the molecule.
Table 1: Expected ²H NMR Data for L-Tyrosine (RING-2,6-D2, 2-D)
| Position | Expected Chemical Shift (ppm) | Description |
|---|---|---|
| Ring-2,6-D | ~7.0-7.2 | Signal corresponding to the deuterium atoms on the aromatic ring. |
Proton NMR (¹H NMR) for Residual Proton Detection and Structural Confirmation
The remaining proton signals, such as those at the 3- and 5-positions of the ring and the β-protons, should exhibit the expected chemical shifts and coupling patterns, confirming that the fundamental structure of L-tyrosine is preserved. ubc.ca The presence of small residual signals at the deuterated positions allows for the calculation of the percentage of deuteration by comparing their integration to the integration of the non-deuterated proton signals. stanford.edu
Table 2: Representative ¹H NMR Data for L-Tyrosine
| Proton Position | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ring-H3, H5 | ~6.89 | Doublet |
| Ring-H2, H6 | ~7.19 | Doublet |
| α-H | ~3.93 | Doublet of doublets |
| β-H | ~3.04 | Doublet of doublets |
Note: In L-Tyrosine (RING-2,6-D2, 2-D), the signals for Ring-H2, H6, and α-H would be significantly diminished.
Carbon-13 NMR (¹³C NMR) for Aromatic and Alpha-Carbon Environment Characterization
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. researchgate.netresearchgate.net In L-Tyrosine (RING-2,6-D2, 2-D), the ¹³C NMR spectrum is used to characterize the chemical environment of the aromatic and alpha-carbons, which are directly affected by the deuterium substitution.
Table 3: Expected ¹³C NMR Isotope Effects in L-Tyrosine (RING-2,6-D2, 2-D)
| Carbon Position | Expected Observation |
|---|---|
| C2, C6 | Upfield shift and multiplet splitting due to ¹JCD coupling. |
| Cα | Upfield shift and multiplet splitting due to ¹JCD coupling. |
Mass Spectrometry (MS) Techniques for Isotopic Purity and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of isotopically labeled compounds, providing precise information on molecular weight, isotopic enrichment, and structural fragmentation. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of L-Tyrosine (RING-2,6-D2, 2-D) to several decimal places. nih.govinnovareacademics.in This high level of precision allows for the unambiguous confirmation of the elemental composition and the number of deuterium atoms incorporated. alevelchemistry.co.uk The theoretical exact mass of the deuterated compound can be calculated, and the experimentally determined mass from HRMS should be in close agreement, typically within a few parts per million (ppm). This measurement provides a high degree of confidence in the isotopic enrichment of the sample.
Table 4: Theoretical Mass Comparison
| Compound | Molecular Formula | Exact Monoisotopic Mass (Da) |
|---|---|---|
| L-Tyrosine | C₉H₁₁NO₃ | 181.0739 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Deuterium Localization
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the location of the deuterium labels within the molecule. nih.govumich.edu In an MS/MS experiment, the parent ion of L-Tyrosine (RING-2,6-D2, 2-D) is selected and then fragmented by collision-induced dissociation (CID) or other methods. nih.gov The resulting fragment ions are then analyzed.
The fragmentation pattern of the deuterated tyrosine will differ from that of the unlabeled compound. researchgate.net By analyzing the mass-to-charge ratio (m/z) of the fragment ions, it is possible to deduce which parts of the molecule retain the deuterium labels. For instance, fragmentation involving the loss of the carboxyl group or the side chain will produce fragment ions whose masses indicate the presence or absence of the deuterium atoms on the aromatic ring and the alpha-carbon, thus confirming their specific locations. researchgate.net
Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Measurement
Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique designed for the highly precise measurement of isotopic abundances in a sample. core.ac.uk Unlike conventional scanning mass spectrometers that measure the full mass spectrum, IRMS instruments simultaneously measure the ion currents of different isotopes of an element using a fixed array of detectors. forensic-isotopes.org This approach allows for extremely high precision, making it invaluable for determining the exact isotopic enrichment of labeled compounds like L-Tyrosine (RING-2,6-D2, 2-D).
For the analysis of L-Tyrosine (RING-2,6-D2, 2-D), the sample must first be converted into a simple gas, such as hydrogen (H₂) or carbon dioxide (CO₂), in a process that preserves the isotopic ratio of the original molecule. core.ac.uk This is typically achieved through online combustion or high-temperature conversion in an elemental analyzer coupled to the IRMS system (EA-IRMS). forensic-isotopes.org The resulting gas is then introduced into the ion source of the mass spectrometer.
The primary application of IRMS for this compound is to verify the precise abundance of deuterium (²H). This verification is critical for its use as an internal standard in quantitative studies, where a known amount of the labeled compound is added to a sample to accurately measure the concentration of the endogenous, unlabeled analyte. vulcanchem.com High-resolution mass spectrometry techniques, such as ESI-Orbitrap MS, are also emerging as powerful tools for achieving precise and accurate intramolecular quantification of isotopically substituted molecules, offering insights into site-specific isotope abundance. springernature.comkopflab.orgresearchgate.net The precision of IRMS ensures that the isotopic enrichment value is accurate, which is fundamental for the reliability of isotope dilution mass spectrometry assays. vulcanchem.com
Table 1: Key Parameters in IRMS Analysis of L-Tyrosine (RING-2,6-D2, 2-D)
| Parameter | Description | Relevance |
| Isotopic Enrichment | The percentage of a specific isotope (e.g., ²H) above its natural abundance. | Confirms the successful synthesis and labeling of the compound. A typical isotopic purity for deuterated tyrosine standards is around 98%. vulcanchem.com |
| Delta (δ) Value | The deviation of the isotope ratio of a sample from that of a standard reference material, expressed in parts per thousand (‰). | Provides a standardized way to report isotopic composition, allowing for inter-laboratory comparability. fmach.it |
| Sample Conversion | The process of converting the analyte (L-Tyrosine) into a simple gas (e.g., H₂ for deuterium analysis) for IRMS measurement. | Essential for introducing the sample into the mass spectrometer and ensuring the measured gas is isotopically representative of the original compound. core.ac.uk |
Chromatographic Separation Techniques for Compound Purity and Isomer Profiling
Chromatographic techniques are essential for assessing the chemical and isomeric purity of L-Tyrosine (RING-2,6-D2, 2-D). These methods separate the target compound from potential impurities, such as unlabeled L-Tyrosine, partially deuterated variants, isomers, and byproducts from the synthesis process. Coupling chromatography with mass spectrometry provides a powerful analytical platform for both separation and definitive identification. researchgate.netmerckmillipore.com
Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally sensitive molecules like amino acids, as it typically does not require chemical derivatization. researchgate.netnih.gov For L-Tyrosine (RING-2,6-D2, 2-D), reversed-phase LC or hydrophilic interaction liquid chromatography (HILIC) can be employed to separate the deuterated analyte from its unlabeled counterpart and other related substances based on differences in polarity. merckmillipore.comsigmaaldrich.com
Following chromatographic separation, the eluent is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which is well-suited for polar molecules. nih.gov The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z), allowing for the unambiguous identification of L-Tyrosine (RING-2,6-D2, 2-D) and the quantification of its isotopic enrichment. Tandem mass spectrometry (LC-MS/MS) can further enhance specificity by isolating the parent ion, fragmenting it, and analyzing the resulting product ions, which is particularly useful for measuring very low concentrations in complex biological matrices. nih.govnih.gov Two-dimensional liquid chromatography (2D-LC) offers even greater resolving power for complex mixtures, enhancing confidence in peak purity assessments. chromatographyonline.com
Table 2: Expected Mass Fragments in LC-MS Analysis of L-Tyrosine (RING-2,6-D2, 2-D)
| Analyte/Fragment | Formula | Expected m/z (for [M+H]⁺) | Description |
| L-Tyrosine (unlabeled) | C₉H₁₁NO₃ | 182.08 | Parent ion of the naturally occurring compound. |
| L-Tyrosine (RING-2,6-D2, 2-D) | C₉H₈D₃NO₃ | 185.10 | Parent ion of the target deuterated compound. |
| Immonium Ion (unlabeled) | C₈H₁₀N | 120.08 | Common fragment from the loss of the carboxyl group and water. |
| Immonium Ion (deuterated) | C₈H₈D₂N | 122.09 | Corresponding fragment from the deuterated parent molecule. |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of isotopically labeled amino acids, prized for its high resolution and sensitivity. avma.org However, because amino acids are non-volatile, they must first be chemically modified through derivatization to increase their volatility and thermal stability. mdpi.com Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group, for example, to form N,O-bis(trifluoroacetyl) methyl esters. vulcanchem.com
Once derivatized, the sample is injected into the gas chromatograph, where it is separated from other components in the mixture. The separated compounds then enter the mass spectrometer for detection. avma.org GC-MS is highly effective for assessing the isotopic purity of L-Tyrosine (RING-2,6-D2, 2-D). Quantitative analysis is often performed using selected ion monitoring (SIM), where the instrument is set to detect only specific m/z values corresponding to the labeled and unlabeled analyte, providing excellent sensitivity and precision. avma.org
Table 3: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Derivatization Step | Reagent | Purpose |
| Esterification | Methanolic HCl | Converts the carboxylic acid group to a methyl ester. mdpi.com |
| Acylation | Pentafluoropropionic anhydride (B1165640) (PFPA) | Converts the amino and hydroxyl groups to their pentafluoropropionyl derivatives. mdpi.com |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Converts active hydrogens (on -COOH, -OH, -NH₂) to trimethylsilyl (B98337) (TMS) ethers/esters. avma.org |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Assignments
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure and bonding within a compound. researchgate.netmdpi.com These methods are used to generate a unique "molecular fingerprint" for L-Tyrosine (RING-2,6-D2, 2-D), and are particularly powerful for confirming the position of isotopic labels. acs.org
The substitution of hydrogen with deuterium, a heavier isotope, results in a predictable shift of vibrational frequencies to lower wavenumbers, especially for modes involving the motion of the substituted atom (e.g., C-D stretching and bending vibrations). rsc.org By comparing the FTIR and Raman spectra of L-Tyrosine (RING-2,6-D2, 2-D) with its non-deuterated counterpart, specific vibrational modes can be assigned with high confidence. nih.gov
In FTIR spectroscopy, the C-D stretching vibrations of the deuterated aromatic ring are expected to appear in a spectral region largely free from other interfering absorptions. rsc.org Similarly, Raman spectroscopy can clearly distinguish the deuterated ring vibrations. rsc.orgresearchgate.net This isotopic editing approach is crucial for assigning complex spectra and studying subtle structural changes and intermolecular interactions, such as hydrogen bonding. nih.govacs.org
Table 4: Selected Vibrational Modes and Approximate Frequencies for L-Tyrosine
| Vibrational Mode | L-Tyrosine (unlabeled) Approx. Frequency (cm⁻¹) | L-Tyrosine (RING-2,6-D2, 2-D) Approx. Frequency (cm⁻¹) | Spectroscopic Technique |
| Aromatic C-H Stretch | 3000 - 3100 | N/A (Replaced by C-D stretch) | Raman/FTIR |
| Aromatic C-D Stretch | N/A | ~2250 - 2300 | Raman/FTIR rsc.org |
| Tyrosine Ring Mode | ~1615 | ~1600 (Slightly shifted) | Raman researchgate.net |
| Tyrosine Ring Mode | ~850 | Shifted | Raman/FTIR escholarship.org |
| v(CO) of Tyr Radical | N/A | ~1503 | FTIR Difference Spectroscopy nih.gov |
Applications of L Tyrosine Ring 2,6 D2, 2 D in Quantitative Metabolic Flux Analysis
Elucidation of Aromatic Amino Acid Metabolism Pathways
The metabolism of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—is central to many physiological processes, producing precursors for neurotransmitters, hormones, and other bioactive compounds. researchgate.netfrontiersin.org L-Tyrosine (RING-2,6-D2, 2-D) and similar deuterated tracers are invaluable for mapping and quantifying the flow of metabolites through these intricate pathways. nih.gov
Phenylalanine hydroxylase (PAH) is a critical enzyme that catalyzes the conversion of phenylalanine to tyrosine. acs.org Deficiencies in this enzyme lead to the genetic disorder phenylketonuria (PKU). jci.org The activity of PAH can be assessed in vivo by administering deuterated phenylalanine and measuring its conversion to deuterated tyrosine. nih.gov
In these assays, a known amount of a deuterated phenylalanine, such as L-[ring-²H₅]phenylalanine, is given to a subject. nih.gov The PAH enzyme converts this to L-[ring-²H₄]tyrosine. By taking plasma samples over time and analyzing them with gas chromatography-mass spectrometry, the ratio of the labeled substrate to the labeled product can be determined. nih.gov This ratio serves as a direct measure of in vivo PAH activity. nih.gov This method has proven effective in distinguishing between healthy individuals, those with non-PKU hyperphenylalaninemia (milder PAH deficiency), and patients with classical PKU who show little to no conversion. jci.orgnih.gov
A study involving children with different levels of PAH activity demonstrated the utility of this approach. The log of the plasma ratio of [²H₅]phenylalanine to [²H₄]tyrosine was calculated, with higher ratios indicating lower enzyme activity. nih.gov
| Patient Group | Number of Subjects | Observed log [²H₅]Phenylalanine : [²H₄]Tyrosine Ratio | Inferred PAH Activity |
|---|---|---|---|
| Normal (Non-Carrier) | 2 | < 1.00 | Normal |
| Normal (Presumed Carrier for PKU) | 3 | > 1.00 (1.33 - 1.77) | Reduced |
| Hyperphenylalaninemia | 5 | > 2.00 | Severely Reduced |
| Classical Phenylketonuria (PKU) | 5 | Infinity (No [²H₄]Tyrosine Detected) | Deficient |
Catecholamines are a class of neurotransmitters and hormones essential for regulating numerous physiological and cognitive functions. wikipedia.org The biosynthesis of these molecules—dopamine (B1211576), norepinephrine, and epinephrine—begins with the amino acid L-tyrosine. nih.gov L-Tyrosine (RING-2,6-D2, 2-D) serves as an ideal tracer to follow this pathway and quantify the synthesis rates of these critical compounds. researchgate.net
The metabolic cascade is as follows:
L-Tyrosine is converted to L-DOPA (L-3,4-dihydroxyphenylalanine) by the enzyme tyrosine hydroxylase, which is the rate-limiting step. nih.govnih.gov
L-DOPA is then decarboxylated to form Dopamine by aromatic L-amino acid decarboxylase. wikipedia.org
Dopamine can be further converted to Norepinephrine by dopamine β-hydroxylase. researchgate.net
Finally, Norepinephrine is converted to Epinephrine by phenylethanolamine N-methyltransferase. nih.gov
When L-Tyrosine (RING-2,6-D2, 2-D) is introduced, the deuterium (B1214612) labels (with a total mass shift of +3 Daltons) are incorporated into each successive catecholamine. By using mass spectrometry, researchers can track the appearance of the labeled L-DOPA, dopamine, norepinephrine, and epinephrine, allowing for the calculation of flux through each step of the pathway. This provides critical insights into the dynamics of neurotransmitter synthesis in various physiological states or disease models.
| Compound | Unlabeled Monoisotopic Mass (Da) | Labeled Monoisotopic Mass (Da) | Mass Shift |
|---|---|---|---|
| L-Tyrosine | 181.07 | 184.09 | M+3 |
| L-DOPA | 197.06 | 200.08 | M+3 |
| Dopamine | 153.08 | 156.10 | M+3 |
| Norepinephrine | 169.07 | 172.09 | M+3 |
| Epinephrine | 183.09 | 186.11 | M+3 |
Besides catecholamine synthesis, tyrosine can be metabolized through other routes, notably via transamination and decarboxylation. L-Tyrosine (RING-2,6-D2, 2-D) can be used to specifically measure the activity of the enzymes responsible for these conversions.
Tyrosine Transaminase (TAT): This enzyme catalyzes the transfer of an amino group from tyrosine to α-ketoglutarate, forming p-hydroxyphenylpyruvate and glutamate. frontiersin.orgnih.gov This is a key step in the complete degradation of tyrosine. frontiersin.org By incubating a tissue extract or cell culture with L-Tyrosine (RING-2,6-D2, 2-D), the rate of formation of deuterated p-hydroxyphenylpyruvate can be quantified by mass spectrometry, providing a direct measure of TAT activity. nih.gov
Tyrosine Decarboxylase: This enzyme removes the carboxyl group from tyrosine to produce tyramine. Using L-Tyrosine (RING-2,6-D2, 2-D) as a substrate, the flux through this pathway can be determined by measuring the appearance of the corresponding deuterated tyramine.
These isotopic methods offer high specificity and sensitivity for measuring enzyme activity within complex biological mixtures. nih.gov
| Enzyme | Labeled Substrate | Key Co-substrate | Labeled Product | Method of Quantification |
|---|---|---|---|---|
| Tyrosine Transaminase (TAT) | L-Tyrosine (RING-2,6-D2, 2-D) | α-Ketoglutarate | p-Hydroxyphenylpyruvate-d3 | Mass Spectrometry |
| Tyrosine Decarboxylase | L-Tyrosine (RING-2,6-D2, 2-D) | N/A | Tyramine-d3 | Mass Spectrometry |
Assessment of Protein Synthesis and Degradation Dynamics
The balance between protein synthesis and degradation, known as protein turnover, is a fundamental process that dictates cell growth, adaptation, and maintenance. tum.de Stable isotope-labeled amino acids like L-Tyrosine (RING-2,6-D2, 2-D) are cornerstone tools for quantifying these dynamics in vivo. researchgate.netisotope.com
The fractional synthesis rate (FSR) represents the percentage of a specific protein pool that is newly synthesized within a given timeframe. nih.gov The most common method for measuring FSR is the precursor-product approach. nih.gov This involves administering a labeled amino acid tracer, such as L-[ring-(13)C(6)]phenylalanine or L-[ring-(2)H(2)]tyrosine, typically through a continuous intravenous infusion. nih.gov
The tracer's enrichment (ratio of labeled to unlabeled amino acid) is measured in the precursor pool (intracellular free amino acids or plasma) and in the final product (protein bound). nih.gov By taking tissue biopsies at different time points, the rate of incorporation of the tracer into the protein is determined. nih.gov FSR is then calculated using the formula:
FSR (%/h) = (E₂ - E₁) / (Eₚ × t) × 100
Where E₂ and E₁ are the protein-bound tracer enrichments at two time points, Eₚ is the average enrichment of the precursor pool, and t is the time between measurements. nih.gov
This technique has been widely applied to study how conditions like exercise and nutrition affect muscle protein synthesis. For instance, a study on cyclists used L-[ring-(13)C(6)]phenylalanine and L-[ring-(2)H(2)]tyrosine tracers to measure muscle protein synthesis during exercise. nih.gov
| Condition | Treatment During Exercise | FSR (% per hour) |
|---|---|---|
| Rest | Fasted | 0.035 ± 0.006 |
| Rest | Fasted | 0.038 ± 0.005 |
| Exercise | Carbohydrate Only (CHO) | 0.058 ± 0.006 |
| Exercise | Carbohydrate + Protein (CHO+PRO) | 0.070 ± 0.011 |
The results showed that muscle protein synthesis rates increase significantly during exercise compared to rest, but co-ingestion of protein with carbohydrates did not provide a further statistically significant boost to muscle FSR during the exercise itself. nih.gov
A complete understanding of protein dynamics requires measuring both synthesis and degradation. tum.de Stable isotope tracers allow for the simultaneous or sequential measurement of both processes, providing a full picture of protein turnover. researchgate.netisotope.com The rate of protein breakdown can be assessed by measuring the rate of appearance of an amino acid from protein into the plasma or by pre-labeling proteins and measuring the decay of the label over time (a pulse-chase approach). nih.govkwiatkowskilab.org
By combining a continuous infusion of a labeled tracer (e.g., L-[ring-(13)C(6)]phenylalanine) to measure synthesis with the measurement of the tracer's dilution by unlabeled amino acid from protein breakdown, whole-body protein turnover can be quantified. nih.gov The difference between synthesis and breakdown rates yields the net protein balance, indicating whether a tissue is in an anabolic (net gain of protein) or catabolic (net loss of protein) state.
The study on cyclists also assessed whole-body protein turnover, yielding detailed insights into the metabolic effects of nutrition during exercise. nih.gov
| Treatment | Protein Synthesis Rate | Protein Breakdown Rate | Net Protein Balance |
|---|---|---|---|
| Carbohydrate Only (CHO) | 47.7 ± 1.2 | 52.6 ± 1.2 | -4.9 ± 0.3 |
| Carbohydrate + Protein (CHO+PRO) | 58.0 ± 1.5 | 50.0 ± 1.3 | +8.0 ± 0.3 |
These findings demonstrate that while co-ingesting protein during endurance exercise did not enhance muscle-specific synthesis, it had a profound effect on whole-body protein balance, shifting it from a negative (catabolic) to a positive (anabolic) state. nih.gov This highlights the power of stable isotope tracers like L-Tyrosine (RING-2,6-D2, 2-D) in revealing nuanced metabolic responses in different physiological compartments.
Dynamic Fluxomics and Systems Biology Integration
The study of cellular metabolism has been significantly advanced by the use of stable isotope tracers, which allow for the detailed tracking of atoms through complex biochemical networks. nih.govnih.gov L-Tyrosine (RING-2,6-D2, 2-D) is a specially labeled version of the amino acid L-tyrosine that is invaluable for these types of studies. The specific placement of deuterium atoms on this molecule allows scientists to follow its path in the body. This capability is particularly important for dynamic fluxomics, a field that examines the changing rates of metabolic reactions over time, providing a more complete picture than a simple snapshot. ku.dkeurisotop.com
Quantification of Metabolic Fluxes through L-Tyrosine Pools
The unique labeling pattern of L-Tyrosine (RING-2,6-D2, 2-D) makes it an excellent tool for measuring the flow of tyrosine through its various metabolic pathways. When this labeled tyrosine is introduced into a biological system, it mixes with the naturally occurring, unlabeled tyrosine. As the body undergoes its normal processes, this labeled tyrosine is used to build proteins and is converted into other important molecules like catecholamine neurotransmitters (such as dopamine, norepinephrine, and epinephrine) and thyroid hormones.
By employing sensitive analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can monitor the rate at which the labeled tyrosine is used up and the rate at which its labeled byproducts appear. ku.dk This information allows for the calculation of how quickly these compounds are being made and broken down. For example, the rate of new protein synthesis can be determined by measuring how much-labeled tyrosine has been incorporated into proteins over a specific period. nottingham.ac.uk
A primary application of this is in determining the fractional synthesis rate (FSR) of proteins. By comparing the amount of labeled tyrosine in proteins to the amount available in the precursor pool, the FSR can be accurately calculated. This technique has been used in numerous studies to investigate protein synthesis in different tissues and under various health conditions.
| Time (hours) | Isotopic Enrichment of Plasma L-Tyrosine (M+3) | Isotopic Enrichment of Protein-Bound L-Tyrosine (M+3) | Calculated Fractional Synthesis Rate (%/hour) |
|---|---|---|---|
| 0 | 0.95 | 0.00 | 0.00 |
| 1 | 0.85 | 0.05 | 0.59 |
| 2 | 0.78 | 0.12 | 0.77 |
| 4 | 0.65 | 0.25 | 0.96 |
| 6 | 0.55 | 0.35 | 1.06 |
This table illustrates how the isotopic enrichment of L-Tyrosine (RING-2,6-D2, 2-D) in both the plasma (precursor pool) and in newly synthesized proteins can be used to calculate the fractional synthesis rate over time.
Integration with Multi-Omics Data for Comprehensive Metabolic Profiling
The insights gained from using L-Tyrosine (RING-2,6-D2, 2-D) become even more powerful when combined with other large-scale biological data sets, a practice known as multi-omics integration. acs.org This systems biology approach connects metabolic flux data with information from genomics, transcriptomics (the study of RNA), and proteomics (the study of proteins) to create a comprehensive view of how an organism's metabolism functions. acs.orgnih.gov
For example, a research study might aim to understand how a particular drug affects a cell's metabolism. By using L-Tyrosine (RING-2,6-D2, 2-D), they can measure any changes in the metabolic pathways that use tyrosine. At the same time, they can analyze the cell's RNA to see if the genes for the enzymes in those pathways are being expressed more or less, and they can measure the actual levels of those enzyme proteins. acs.org
This integrated approach helps to build more accurate and predictive models of metabolism. biorxiv.org If a drug is found to slow down the production of a certain protein (as measured by the incorporation of labeled tyrosine), the transcriptomic and proteomic data can help pinpoint the exact step in the process that is being affected. This allows for a much deeper understanding of the drug's mechanism of action. nih.gov
| Parameter | Control Group | Treated Group | Fold Change |
|---|---|---|---|
| Fluxomic Data | |||
| Protein Synthesis Rate (nmol/mg protein/hr) | 10.5 | 5.2 | -2.02 |
| Dopamine Synthesis Rate (pmol/mg tissue/hr) | 2.8 | 1.5 | -1.87 |
| Transcriptomic Data (mRNA levels) | |||
| TAT (Tyrosine Aminotransferase) | 1.0 (relative units) | 0.6 | -1.67 |
| TH (Tyrosine Hydroxylase) | 1.0 (relative units) | 0.5 | -2.00 |
| Proteomic Data (Protein levels) | |||
| Tyrosine Aminotransferase | 1.0 (relative units) | 0.7 | -1.43 |
| Tyrosine Hydroxylase | 1.0 (relative units) | 0.4 | -2.50 |
This table provides a simplified example of how flux data obtained using L-Tyrosine (RING-2,6-D2, 2-D) can be integrated with transcriptomic and proteomic data to provide a multi-layered view of a metabolic response. By correlating the observed decrease in protein and dopamine synthesis fluxes with the downregulation of key enzymes at both the mRNA and protein levels, a more complete picture of the perturbation's effect emerges. This integrated approach is essential for understanding complex biological systems and for the development of novel therapeutic strategies.
L Tyrosine Ring 2,6 D2, 2 D As a Probe in Biomolecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Structure and Dynamics
NMR spectroscopy is a versatile technique that provides information on the three-dimensional structure and dynamic properties of proteins in solution and the solid state. acs.orgd-nb.info The use of isotopically labeled compounds like L-Tyrosine (RING-2,6-D2, 2-D) is often crucial for the successful application of NMR to larger and more complex protein systems.
Deuteration for Enhanced Spectral Resolution and Reduced Relaxation
In NMR studies of proteins, especially those with high molecular weights (greater than 25-30 kDa), spectral crowding and rapid signal decay (relaxation) can severely limit the quality and interpretability of the data. acs.orgpeakproteins.com Deuteration, the substitution of protons (¹H) with deuterium (B1214612) (²H), is a widely used strategy to overcome these limitations. peakproteins.comnih.gov By replacing non-exchangeable protons, such as those on the aromatic ring of tyrosine, with deuterium, the dense network of ¹H-¹H dipolar couplings is significantly reduced. This leads to a number of benefits:
Sharper NMR Signals: The reduction in dipolar interactions results in narrower linewidths, leading to enhanced spectral resolution. peakproteins.com This is critical for resolving individual signals in crowded spectra of large proteins.
Slower Relaxation: Deuteration slows down the relaxation rates of the remaining protons, which in turn increases the signal-to-noise ratio. peakproteins.com This allows for the detection of signals that would otherwise be too broad or weak to observe.
Access to Larger Proteins: The combination of improved resolution and sensitivity extends the applicability of NMR to larger proteins and protein complexes that would be intractable with fully protonated samples. acs.org
The strategic incorporation of L-Tyrosine (RING-2,6-D2, 2-D) specifically targets the tyrosine residues within a protein, simplifying the ¹H-NMR spectrum in the aromatic region and facilitating the study of their local environment and dynamics.
Solid-State NMR (SSNMR) for Membrane Protein Studies and Large Macromolecular Assemblies
Solid-state NMR (SSNMR) is a powerful technique for studying the structure and dynamics of proteins that are not amenable to traditional solution NMR or X-ray crystallography, such as membrane proteins embedded in lipid bilayers and large, insoluble macromolecular assemblies. tandfonline.comnih.gov Deuteration is particularly crucial for high-resolution SSNMR studies. acs.org
In SSNMR, perdeuteration of proteins, where most protons are replaced with deuterium, significantly attenuates the strong proton dipolar interactions, leading to high-resolution proton spectra. acs.org The use of L-Tyrosine (RING-2,6-D2, 2-D) contributes to this "proton dilution," which is essential for simplifying spectra and enabling the application of advanced SSNMR techniques. nih.gov This approach allows for the determination of atomic-resolution structural restraints, such as distances and torsion angles, within membrane proteins in a near-native environment. tandfonline.com SSNMR can provide unique insights into the topology, orientation, and protein-lipid interactions of membrane-embedded proteins. rhhz.netscispace.com
| Research Finding | Technique | Significance |
| Perdeuteration and back-exchange of amide protons simplifies SSNMR spectra, enabling structural analysis of membrane proteins. nih.gov | Solid-State NMR (SSNMR) | Allows for the study of large, non-crystalline biological macromolecules in their native-like environments. nih.gov |
| Magic Angle Spinning (MAS) SSNMR on deuterated samples provides distance and torsion angle restraints. tandfonline.com | Solid-State NMR (SSNMR) | Defines tertiary structure and helix packing in membrane proteins. tandfonline.com |
| Deuteration enhances cross-peak intensities in certain SSNMR experiments by optimizing spin-exchange. nih.gov | Solid-State NMR (SSNMR) | Improves the efficiency of polarization transfer for more sensitive and informative spectra. nih.gov |
Solution-State NMR for Conformational Studies and Ligand Binding
In solution-state NMR, the selective incorporation of deuterated amino acids like L-Tyrosine (RING-2,6-D2, 2-D) is a valuable strategy for studying protein conformation and interactions. uni-bayreuth.de By reducing the number of proton signals from the protein, the observation of NMR signals from a bound ligand (such as a small molecule or another protein) becomes feasible, as the interference from the protein's own signals is minimized. uni-bayreuth.de
This "reverse labeling" approach, where a protonated ligand binds to a deuterated protein, allows for the direct characterization of the ligand's conformation and dynamics when in the bound state. uni-bayreuth.de Furthermore, solution-state NMR is unique in its ability to provide quantitative information on protein dynamics across a vast range of timescales, from picoseconds to seconds, under equilibrium conditions. d-nb.infocambridge.org This allows for the characterization of transient, low-population conformational states that are often functionally important. d-nb.info
Probing Tyrosine Residue Dynamics and Rotameric States in Proteins
The aromatic side chain of tyrosine is not static; it can undergo 180° "ring flips" around the Cβ-Cγ bond and exist in different rotational conformations, or "rotameric states." These motions are often linked to protein function, including enzyme catalysis and molecular recognition. biorxiv.org NMR spectroscopy is a primary tool for characterizing these dynamic processes. biorxiv.org
The rate of these ring flips can be measured using NMR techniques such as line shape analysis. biorxiv.org The incorporation of specifically labeled tyrosine, such as fluorinated or deuterated variants, can facilitate these measurements by providing unique NMR probes. biorxiv.org Studies have shown that the interconversion between rotameric states of a tyrosine residue can be probed using NMR relaxation dispersion experiments, which are sensitive to motions on the microsecond to millisecond timescale. nih.gov Computational simulations, often used in conjunction with NMR data, can help to visualize and quantify the different rotameric states and their populations. acs.org For example, molecular dynamics simulations have been used to identify and track the distinct rotamer states of tyrosine residues in the Aβ peptide, revealing how their conformational preferences change upon aggregation. acs.org
Mass Spectrometry for Protein Post-Translational Modification (PTM) Analysis
Mass spectrometry (MS) is an indispensable tool for identifying and quantifying post-translational modifications (PTMs) on proteins. mdpi.com PTMs are covalent modifications to amino acid side chains that can dramatically alter a protein's structure, function, and localization. The use of stable isotope-labeled amino acids, including deuterated tyrosine, can aid in the analysis of these modifications.
Identification and Quantification of Oxidative Modifications to Tyrosine
Tyrosine residues are susceptible to oxidative modifications, which are often associated with cellular stress and various disease states. nih.gov These modifications can include the formation of 3-nitrotyrosine (B3424624), 3-chlorotyrosine, and dityrosine (B1219331). nih.gov Tandem mass spectrometry (MS/MS) is a powerful method for identifying the exact site of these modifications within a protein. mdpi.com
In a typical MS-based proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then analyzed by the mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides, and fragmentation techniques are used to generate sequence information. An oxidative modification will result in a characteristic mass shift in the peptide containing the modified tyrosine residue.
For example, the addition of a nitro group (NO₂) to form 3-nitrotyrosine results in a specific mass increase. Advanced MS techniques can pinpoint which tyrosine in a protein has been nitrated. mdpi.comnih.gov Studies have successfully used mass spectrometry to quantify increased levels of oxidized tyrosine products in the plasma of patients with certain diseases, highlighting their potential as biomarkers. nih.gov The incorporation of a heavy isotope-labeled internal standard, which could be a peptide containing L-Tyrosine (RING-2,6-D2, 2-D), allows for accurate quantification of the modified species.
| Oxidative Modification | Mass Change | Biological Relevance |
| 3-Nitrotyrosine | +45 Da | Marker of nitrosative stress, implicated in various inflammatory and neurodegenerative diseases. mdpi.comnih.gov |
| 3-Chlorotyrosine | +34.5 Da | Marker of myeloperoxidase-derived oxidative stress. nih.gov |
| o,o'-Dityrosine | -2 Da (cross-link) | Formed by radical-mediated cross-linking, can affect protein structure and function. nih.gov |
Studies of Tyrosine Cross-Linking (e.g., Dityrosine Formation)
Dityrosine cross-links, formed through the covalent bonding of two tyrosine residues, are implicated in both normal physiological processes, such as the hardening of insect cuticles, and pathological conditions associated with oxidative stress. mdpi.comwikipedia.org The formation of these cross-links often proceeds through radical-mediated mechanisms. core.ac.uk The use of isotopically labeled tyrosine, such as L-Tyrosine (RING-2,6-D2, 2-D), provides a means to track and characterize these cross-linking events.
The incorporation of deuterated tyrosine into proteins allows for the differentiation of cross-linked peptides from their non-cross-linked counterparts in mass spectrometry (MS) analysis. mdpi.com This is because the deuterated cross-linked peptides will exhibit a distinct mass shift compared to the unlabeled peptides. This strategy has been successfully employed to identify and validate oxidation-induced cross-links in a variety of proteins. mdpi.com For instance, studies on the photo-oxidation of insulin (B600854) have provided evidence for a radical-mediated crosslink between tyrosine and cysteine residues. mdpi.com
Furthermore, electron paramagnetic resonance (EPR) spectroscopy, in conjunction with selective isotope labeling, has been instrumental in mapping the unpaired electron spin-density distribution of the neutral L-tyrosine phenoxy radical, a key intermediate in dityrosine formation. acs.org By using specifically labeled tyrosine, such as L-Tyrosine-2,6-d2, researchers can gain insights into the geometric and electronic structure of the radical intermediate. acs.orgnih.gov
Characterization of Tyrosine Phosphorylation Events via Isotopic Labeling
Tyrosine phosphorylation, the addition of a phosphate (B84403) group to a tyrosine residue, is a pivotal post-translational modification that governs a multitude of cellular processes, including signal transduction and cell growth. wikipedia.org Stable isotope labeling, often in combination with mass spectrometry, has become an indispensable tool for the quantitative profiling of tyrosine phosphorylation. nih.govhubrecht.eu
Methods like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) utilize isotopically labeled amino acids, such as deuterated tyrosine, to metabolically label proteins. acs.orgwikipedia.org This allows for the precise quantification of changes in phosphorylation levels between different cellular states. nih.govhubrecht.eu For example, cells can be grown in media containing either normal "light" tyrosine or "heavy" isotopically labeled tyrosine. When the protein lysates from these two cell populations are combined and analyzed by MS, the ratio of the intensities of the heavy and light peptide peaks provides a direct measure of the relative abundance of phosphorylation at specific sites. wikipedia.org
This approach has been successfully used to identify numerous tyrosine-phosphorylated proteins and map novel phosphorylation sites in vivo. acs.org The incorporation of stable isotope dimethyl labeling with immunoaffinity purification of phosphotyrosine peptides offers a cost-effective and robust method for generating a comprehensive picture of tyrosine phosphorylation signaling events. nih.govhubrecht.eu It is noteworthy that the phosphorylation of a tyrosine residue can prevent the formation of dityrosine, suggesting a regulatory interplay between these two modifications. core.ac.uknih.gov
Table 1: Research Findings on Tyrosine Phosphorylation using Isotopic Labeling
| Research Area | Key Finding | Implication |
|---|---|---|
| Quantitative Profiling | Stable isotope dimethyl labeling combined with immunoaffinity purification enables quantification of differences in tyrosine phosphorylation. nih.govhubrecht.eu | Provides a cost-effective and reproducible method for studying phosphorylation signaling. nih.govhubrecht.eu |
| Site Identification | SILAC with labeled tyrosine identified 118 proteins, including 45 previously known and many novel tyrosine-phosphorylated proteins. acs.org | Expands the known phosphoproteome and identifies new potential kinase substrates. acs.org |
| Regulatory Crosstalk | In vitro studies show that phosphorylation of L-tyrosine prevents its dimerization into dityrosine. core.ac.uknih.gov | Suggests a mechanism where phosphorylation can regulate protein cross-linking. nih.gov |
Spectroscopic Investigations of Tyrosine-Mediated Electron Transfer
Tyrosine residues play a crucial role as intermediates in electron transfer (ET) reactions within a variety of proteins, including photosystem II and ribonucleotide reductase. nih.govpnas.org The oxidation of tyrosine often involves the removal of both an electron and a proton, a process known as proton-coupled electron transfer (PCET). nih.govgenscript.com
Proton-Coupled Electron Transfer (PCET) Mechanisms
The mechanism of PCET from tyrosine can be either stepwise (proton transfer followed by electron transfer, or vice versa) or concerted (simultaneous transfer of a proton and an electron). acs.org The specific mechanism is influenced by factors such as the protein environment, pH, and the presence of proton acceptors. nih.govacs.org
Transient absorption spectroscopy is a key technique for studying the short-lived tyrosyl radical intermediates formed during PCET. genscript.com Studies on model systems have shown that the kinetics of tyrosyl radical formation and decay are pH-dependent. nih.govgenscript.com For example, in some systems, a proton-first mechanism via the tyrosinate anion dominates at high pH, while a concerted mechanism is more prevalent at lower pH. nih.govacs.org The use of deuterated tyrosine can introduce a kinetic isotope effect (KIE), providing further evidence for the involvement of proton transfer in the rate-limiting step of the reaction.
Role in Redox-Active Protein Sites
Tyrosine residues are frequently found in the redox-active sites of enzymes, where they facilitate multi-step electron transfer processes. nih.govnih.gov The protein environment surrounding a redox-active tyrosine is critical in tuning its properties, such as its reduction potential and the stability of the tyrosyl radical. nih.gov
In photosystem II, two redox-active tyrosines, YZ and YD, play distinct roles in the water-splitting process. acs.org Isotopic labeling studies, including the use of deuterated tyrosine, have been essential in characterizing the tyrosyl radicals formed at these sites using EPR spectroscopy. nih.gov These studies have revealed differences in the local environments and hydrogen-bonding partners of YZ and YD, which contribute to their different kinetic and thermodynamic properties. acs.org For instance, His-189 of the D2 polypeptide has been identified as the proton acceptor for the redox-active tyrosine D. pnas.org The incorporation of unnatural, deuterated amino acids into these sites provides a powerful strategy to probe the intricate mechanisms of biological redox reactions. nih.gov
Table 2: Properties of Redox-Active Tyrosines in Photosystem II
| Property | Tyrosine Z (YZ) | Tyrosine D (YD) |
|---|---|---|
| Function | Primary electron donor to P680+ | Side-path electron donor, stabilizes the manganese cluster |
| Kinetics | Fast oxidation and reduction acs.org | Slow oxidation and reduction acs.org |
| Redox Potential | +900–1000 mV acs.org | +700–800 mV acs.org |
| Proton Acceptor | D1-His190 acs.org | D2-His189 pnas.orgacs.org |
Mechanistic Investigations Using L Tyrosine Ring 2,6 D2, 2 D in Enzymatic and Cellular Systems
Enzyme Kinetic Studies with Deuterated Substrates
Enzymatic reactions involving the cleavage of a carbon-hydrogen bond are particularly amenable to study using deuterated substrates like L-Tyrosine (RING-2,6-D2, 2-D). The substitution of hydrogen with deuterium (B1214612) at specific positions in the molecule can significantly alter the reaction kinetics, providing deep insights into the enzyme's mechanism of action.
The kinetic isotope effect (KIE) is a measure of the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. For L-Tyrosine (RING-2,6-D2, 2-D), the presence of deuterium at the C2 position of the side chain and at the 2 and 6 positions of the aromatic ring can lead to observable KIEs if the cleavage of the C-H bond at any of these positions is part of the rate-limiting step of the reaction.
In studies of oxidative deamination of L-tyrosine catalyzed by L-phenylalanine dehydrogenase, a deuterium KIE was observed when using [2-²H]-L-Tyr. icm.edu.pl The KIE on Vmax was found to be 2.26 and the KIE on Vmax/KM was 2.87, indicating that the cleavage of the C-D bond at the 2-position is likely the rate-determining step of this reaction. icm.edu.pl The use of deuterated substrates allows for the direct measurement of these effects by comparing the reaction rates of the deuterated and non-deuterated substrates under identical conditions. nih.govnih.gov
Table 1: Kinetic Isotope Effects in the Oxidative Deamination of L-Tyrosine
| Parameter | Value | Interpretation |
| KIE on Vmax | 2.26 | Slower maximum reaction rate with the deuterated substrate. |
| KIE on Vmax/KM | 2.87 | Indicates that C-D bond cleavage is a significant part of the rate-determining step. |
The magnitude of the KIE can provide crucial information about the transition state of the rate-limiting step of an enzymatic reaction. A significant KIE, as seen in the oxidative deamination of L-tyrosine, strongly suggests that the C-H bond is being broken in the transition state of the slowest step of the reaction. icm.edu.pl This allows researchers to map out the sequence of events within the enzyme's active site.
For instance, in the hydroxylation of halogenated derivatives of L-tyrosine by tyrosinase, kinetic isotope effects were used to propose a mechanism of action for the enzyme. nih.govresearchgate.net By observing how deuterium substitution at specific positions affects the reaction rate, it is possible to infer the geometry of the active site and the roles of specific amino acid residues in catalysis. The rate-limiting step is the one with the highest energy barrier, and the KIE helps to identify this step. nih.gov
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine (B1211576), norepinephrine, and epinephrine. uib.nonih.gov Its activity is tightly regulated by feedback inhibition from these catecholamines and by phosphorylation. uib.nonih.govacs.org Deuterated L-tyrosine can be used to probe the regulatory mechanisms of TH.
Studies using hydrogen/deuterium exchange have revealed that TH exists in two different conformations: an open, active state and a closed, inactive state. acs.org The binding of dopamine to the active site stabilizes the closed conformation. acs.org Phosphorylation of a serine residue (Ser40) in the regulatory domain leads to a conformational change that favors the open state, thereby increasing enzyme activity by decreasing the affinity for catecholamines. acs.orgtamu.edu While direct KIE studies with L-Tyrosine (RING-2,6-D2, 2-D) on TH regulation are not extensively detailed in the provided context, the principles of using isotopic labeling to study conformational changes and ligand binding are well-established in this area of research. acs.orgtamu.edu
Receptor Binding and Downstream Signaling Pathway Elucidation
The precise mechanisms of receptor activation and the subsequent cascade of intracellular events are fundamental to understanding cellular communication. The use of isotopically labeled molecules, such as L-Tyrosine (RING-2,6-D2, 2-D), provides a powerful tool for tracing the fate of specific amino acids within these complex processes. By incorporating a stable, heavy isotope of tyrosine, researchers can distinguish between pre-existing and newly synthesized or incorporated tyrosine residues, enabling detailed investigation of phosphorylation dynamics, protein-protein interactions, and receptor behavior following ligand binding. This approach is particularly valuable in quantitative proteomics for elucidating the intricacies of signal transduction.
Studies of Tyrosine Kinase-Related Signaling Cascades
The study of receptor tyrosine kinase (RTK) signaling pathways has been significantly advanced by quantitative mass spectrometry-based proteomics. nih.govnih.gov A prominent technique in this field is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which allows for the precise quantification of changes in protein phosphorylation and abundance in response to cellular stimuli. nih.govwikipedia.orgnih.gov
In a typical SILAC experiment designed to investigate an RTK pathway, two populations of cells are cultured. One is grown in a "light" medium containing standard L-tyrosine, while the other is grown in a "heavy" medium where the standard L-tyrosine is replaced with an isotopically labeled version, such as L-Tyrosine (RING-2,6-D2, 2-D). nih.govresearchgate.net Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population. researchgate.net Subsequently, one cell population (e.g., the "heavy" one) is stimulated with a growth factor or ligand to activate a specific RTK signaling cascade, while the "light" population remains as an unstimulated control. nih.govresearchgate.net
Following stimulation, the two cell populations are lysed, and the protein lysates are combined in equal amounts. researchgate.net This mixture is then subjected to enrichment for tyrosine-phosphorylated proteins, commonly through immunoprecipitation using pan-specific anti-phosphotyrosine antibodies. nih.govresearchgate.net The enriched phosphoproteins are then digested into peptides and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov
Because the peptides from the "heavy" population contain the deuterated tyrosine, they are distinguishable by a specific mass shift from their "light" counterparts in the mass spectrometer. wikipedia.orgresearchgate.net The ratio of the signal intensities between the heavy and light peptide pairs directly reflects the relative change in tyrosine phosphorylation of that specific site in response to the stimulus. nih.gov A high heavy-to-light ratio indicates that the tyrosine phosphorylation of that protein was significantly increased upon receptor activation. researchgate.net This methodology enables the simultaneous identification and quantification of hundreds to thousands of tyrosine phosphorylation events, providing a global snapshot of the activated signaling network. nih.govnih.gov
Table 1: Representative Research Findings on Epidermal Growth Factor Receptor (EGFR) Signaling Using a Labeled Tyrosine SILAC Approach
| Protein | Phosphorylation Site | SILAC Ratio (Stimulated/Unstimulated) | Implication in Signaling Cascade |
| EGFR | Y1068 | 12.5 | Primary autophosphorylation site, docking site for Grb2. |
| SHC1 | Y317 | 8.2 | Phosphorylated upon EGFR activation, recruits Grb2/SOS complex. |
| PLCγ1 | Y783 | 6.7 | Activated by EGFR, leads to downstream calcium signaling. |
| STAT3 | Y705 | 4.5 | Activated by EGFR, translocates to the nucleus to regulate gene expression. |
| GAB1 | Y627 | 9.1 | Scaffolding protein, phosphorylated to recruit PI3K and SHP2. |
This interactive table presents hypothetical but representative data based on established EGFR signaling pathways studied via SILAC. The SILAC ratios indicate a significant upregulation of phosphorylation on these key signaling proteins upon stimulation.
This quantitative approach has been successfully applied to map the signaling pathways of numerous RTKs, including receptors for epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF). nih.govaston.ac.uk By using L-Tyrosine (RING-2,6-D2, 2-D), researchers can directly trace the incorporation and phosphorylation of tyrosine, distinguishing stimulus-dependent signaling events from the cell's basal phosphorylation state and uncovering the complex network of kinases and substrates involved in the cascade. nih.govwikipedia.org
Investigation of Receptor Clustering and Protein Recruitment
Upon ligand binding, many receptor tyrosine kinases undergo dimerization or oligomerization, forming clusters within the plasma membrane. This clustering is a critical step that facilitates the trans-autophosphorylation of the receptor's intracellular kinase domains, creating phosphotyrosine docking sites for the recruitment of downstream signaling molecules. aston.ac.uk Elucidating the composition of these transient signaling complexes is crucial for understanding how signals are propagated and specified.
The same SILAC-based strategy utilizing L-Tyrosine (RING-2,6-D2, 2-D) is exceptionally well-suited for this purpose. The co-immunoprecipitation step, which enriches for phosphotyrosine-containing proteins, also pulls down proteins that are physically associated with them. nih.govresearchgate.net Therefore, by analyzing the entire protein content of the immunoprecipitate—not just the tyrosine-phosphorylated proteins—researchers can identify which proteins are recruited to the activated receptor complex.
In this experimental setup, a protein that is not itself tyrosine-phosphorylated but is recruited to the activated receptor will also exhibit a high heavy-to-light SILAC ratio. nih.gov This occurs because it will be more abundant in the immunoprecipitate from the stimulated ("heavy") cell lysate compared to the unstimulated ("light") lysate, by virtue of its association with the phosphorylated receptor or another phosphorylated component of the signaling complex. nih.gov This method allows for the identification of a wide range of recruited proteins, including adaptor proteins (e.g., Grb2, Shc), enzymes (e.g., PI3K, PLCγ), and other scaffolding proteins that are essential for assembling the signaling machinery. nih.gov
Table 2: Proteins Identified as Recruited to an Activated RTK Complex via Labeled Tyrosine SILAC-Immunoprecipitation
| Recruited Protein | Primary Function | SILAC Ratio (Stimulated/Unstimulated) | Binding Mechanism |
| Grb2 | Adaptor Protein | 10.8 | Binds directly to phosphotyrosine sites on the receptor via its SH2 domain. |
| SOS1 | Guanine Nucleotide Exchange Factor | 9.5 | Recruited indirectly via its binding to Grb2. |
| PI3K (p85 subunit) | Lipid Kinase | 7.9 | Binds directly to specific phosphotyrosine motifs on the receptor or scaffold proteins. |
| SHP2 | Tyrosine Phosphatase | 6.3 | Binds to phosphotyrosine sites on receptors or scaffold proteins like GAB1. |
| CRK | Adaptor Protein | 5.1 | Binds to phosphotyrosine sites, linking the receptor to other signaling pathways. |
This interactive table showcases examples of proteins that would be identified as recruited to an activated receptor complex. The high SILAC ratios indicate their increased association with the complex upon cell stimulation.
Through this powerful combination of stable isotope labeling and affinity purification, the use of L-Tyrosine (RING-2,6-D2, 2-D) allows for the dynamic and quantitative analysis of protein recruitment to receptor clusters. This provides detailed insights into the assembly and disassembly of signaling complexes, revealing the molecular choreography that dictates cellular responses to external stimuli.
Computational Modeling and Isotopic Simulation with L Tyrosine Ring 2,6 D2, 2 D Data
Molecular Dynamics (MD) Simulations Incorporating Isotopic Labeling
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. The incorporation of isotopic labeling, such as in L-Tyrosine (RING-2,6-D2, 2-D), into these simulations allows for a more nuanced understanding of molecular behavior by subtly altering the mass distribution and vibrational frequencies of the molecule.
Prediction of Isotope Effects on Molecular Conformation and Dynamics
The substitution of protium with deuterium (B1214612) in L-Tyrosine at the 2,6 positions of the aromatic ring and the alpha-carbon (2-D) introduces a small but significant increase in mass. This alteration can influence the conformational landscape and dynamic properties of the molecule. MD simulations can be employed to predict these isotope effects.
The primary influence of deuteration in MD simulations is on the vibrational modes of the molecule. The C-D bond has a lower vibrational frequency than the C-H bond, which can lead to a slight shortening of the bond length and a reduction in the amplitude of atomic fluctuations. While these effects at the individual bond level are minor, their collective impact on a complex molecule like L-Tyrosine and its interactions within a larger system, such as a protein, can be significant.
Research in related areas has shown that MD simulations of deuterated molecules can reveal subtle changes in conformational preferences. For instance, simulations of dityrosine (B1219331) have demonstrated that side-chain rotamer interconversions occur on a picosecond timescale, and the rates of these conversions are sensitive to the simulation environment. While direct simulation data for L-Tyrosine (RING-2,6-D2, 2-D) is not extensively published, the principles from such studies suggest that deuteration would likely dampen the high-frequency motions of the aromatic ring and the alpha-carbon, potentially leading to a more ordered or conformationally restricted state compared to its non-deuterated counterpart.
Table 1: Predicted Isotope Effects on L-Tyrosine Dynamics from MD Simulations
| Property | Predicted Effect of Deuteration | Rationale |
| Bond Vibration Frequency | Decrease in C-D stretching frequencies | Increased reduced mass of the C-D oscillator compared to C-H. |
| Average Bond Length | Slight decrease in C-D bond lengths | Anharmonicity of the potential energy surface. |
| Atomic Fluctuations (RMSF) | Reduction in root-mean-square fluctuation for deuterated atoms | Lower vibrational frequencies and zero-point energy. |
| Conformational Sampling | Potential shift in the population of rotameric states | Altered energetic landscape due to changes in vibrational entropy. |
| Solvent Interactions | Minor changes in hydration shell dynamics | Altered electrostatic interactions and hydrogen bonding dynamics. |
Simulation of Protein-Ligand Interactions with Deuterated Substrates
MD simulations are a cornerstone in the study of protein-ligand interactions, providing insights into binding modes, affinities, and the dynamics of the complex. The use of a deuterated substrate like L-Tyrosine (RING-2,6-D2, 2-D) in these simulations can offer a more refined view of these interactions.
The altered vibrational dynamics and subtle conformational changes of the deuterated ligand can influence its binding to a protein. For example, the reduced atomic fluctuations of the deuterated aromatic ring might lead to a more stable interaction with hydrophobic pockets in a protein's binding site. Similarly, the change in the alpha-carbon's dynamics could affect the positioning of the amino and carboxyl groups, which are crucial for forming salt bridges and hydrogen bonds.
Hydrogen/deuterium exchange (HDX) experiments, which are often complemented by MD simulations, rely on the principle that ligand binding can alter the exchange rate of backbone amide protons with solvent deuterium. Simulating a protein in complex with a deuterated ligand can help in interpreting HDX-mass spectrometry data by providing an atomistic rationale for the observed protection or deprotection patterns.
While specific simulation studies on protein interactions with L-Tyrosine (RING-2,6-D2, 2-D) are not widely documented, the principles of computational chemistry suggest that such simulations would be valuable in understanding the subtle energetic contributions of isotopic labeling to binding affinity and specificity. The tyrosine residue is known to play a dominant role in molecular recognition due to its size, amphipathic nature, and ability to form various non-covalent interactions. Therefore, even minor modifications through deuteration could have discernible effects on these interactions.
Kinetic and Metabolic Network Modeling Derived from Deuterated Tracer Data
The use of deuterated tracers, such as L-Tyrosine (RING-2,6-D2, 2-D), is a powerful technique in metabolic research. The data generated from these tracer studies, specifically the isotopic enrichment in various metabolites over time, can be used to construct and validate kinetic and metabolic network models.
Quantitative Flux Analysis Using Isotopic Enrichment Data
Metabolic flux analysis (MFA) is a methodology used to quantify the rates (fluxes) of metabolic reactions in a biological system. When a stable isotope-labeled substrate is introduced into the system, its isotopes are incorporated into downstream metabolites. By measuring the mass isotopomer distribution (MID) of these metabolites, it is possible to deduce the relative contributions of different pathways to their production.
L-Tyrosine (RING-2,6-D2, 2-D) can serve as a tracer to investigate the metabolism of tyrosine and related pathways. For example, in studies of protein metabolism, the rate of appearance of unlabeled tyrosine in the plasma during an infusion of deuterated tyrosine can be used to calculate the rate of whole-body protein breakdown. The conversion of deuterated phenylalanine to deuterated tyrosine can also be tracked to quantify the flux through the phenylalanine hydroxylase pathway.
The data from such experiments, typically obtained using mass spectrometry, provides the isotopic enrichment of tyrosine and its metabolic products in various biological compartments. This data is then fitted to a metabolic network model to estimate the unknown flux parameters.
Table 2: Representative Data for Quantitative Flux Analysis of Phenylalanine to Tyrosine Conversion
| Time (minutes) | Plasma [Ring-D4]-Phenylalanine Enrichment (MPE) | Plasma [Ring-D2]-Tyrosine Enrichment (MPE) | Calculated Phenylalanine Hydroxylation Flux (µmol/kg/hr) |
| 0 | 0.00 | 0.00 | - |
| 30 | 5.21 | 0.85 | 3.8 |
| 60 | 6.88 | 1.12 | 4.1 |
| 90 | 7.53 | 1.23 | 4.2 |
| 120 | 7.85 | 1.28 | 4.2 |
This table presents hypothetical data illustrating the principles of quantitative flux analysis using a deuterated tracer. MPE stands for Mole Percent Excess. The flux calculation is based on a simplified model of phenylalanine and tyrosine kinetics.
Development of Predictive Models for Metabolic Perturbations
Data from deuterated tracer studies can be used to develop predictive models of metabolism. These models can simulate how metabolic fluxes will change in response to various perturbations, such as disease states, dietary changes, or drug treatments.
By quantifying the baseline metabolic fluxes using L-Tyrosine (RING-2,6-D2, 2-D) under normal physiological conditions, a reference model can be established. Subsequently, the same tracer experiment can be performed under perturbed conditions. The changes in isotopic enrichment and calculated fluxes can then be used to refine the model and identify the key metabolic nodes that are affected by the perturbation.
These predictive models can be valuable for:
Understanding disease mechanisms: By comparing the metabolic flux maps of healthy and diseased individuals, it is possible to identify metabolic dysregulations that contribute to the disease phenotype.
Drug development: Models can be used to predict the metabolic effects of a drug candidate and to identify potential off-target effects.
Personalized nutrition: By understanding an individual's metabolic response to different nutrients, it may be possible to design personalized dietary interventions to improve health.
The development of such predictive models often involves sophisticated computational frameworks, including constraint-based modeling and kinetic modeling, which integrate the experimental data from tracer studies into a comprehensive mathematical representation of the metabolic network.
Quantum Chemical Calculations for Isotope Effects Prediction
Quantum chemical calculations, such as those based on density functional theory (DFT), provide a powerful tool for predicting and understanding kinetic isotope effects (KIEs) at a fundamental level. The KIE is the ratio of the rate of a reaction with a lighter isotope to the rate with a heavier isotope. For reactions involving L-Tyrosine, deuteration at the alpha-carbon (2-D) and the aromatic ring (RING-2,6-D2) can lead to measurable KIEs.
The theoretical basis for the KIE lies in the differences in zero-point vibrational energies (ZPVE) between isotopologues. The ZPVE of a bond involving a heavier isotope (like C-D) is lower than that of a bond with a lighter isotope (C-H). If this bond is broken or its vibrational character changes significantly in the transition state of a reaction, the difference in activation energy between the deuterated and non-deuterated reactants will result in a KIE.
Quantum chemical calculations can be used to model the potential energy surface of a reaction, locate the transition state, and calculate the vibrational frequencies of the reactant and transition state for both the deuterated and non-deuterated species. From these calculations, the KIE can be predicted.
For example, in the enzymatic hydroxylation of tyrosine by tyrosine hydroxylase, a key step involves the electrophilic attack on the aromatic ring. Deuteration at the 3 and 5 positions of the ring has been shown to result in an inverse KIE (kH/kD < 1), which is consistent with a mechanism involving the formation of a cationic intermediate. Quantum chemical calculations can model this reaction and predict the magnitude of the KIE, providing valuable insights into the reaction mechanism. Similarly, for reactions involving the alpha-carbon, such as transamination, deuteration at the 2-position would be expected to produce a primary KIE (kH/kD > 1) if the C-H bond is cleaved in the rate-determining step.
Table 3: Predicted Kinetic Isotope Effects (KIE) for Enzymatic Reactions of L-Tyrosine from Quantum Chemical Calculations
| Enzyme | Reaction | Isotopic Substitution | Predicted kH/kD | Mechanistic Implication |
| Tyrosine Hydroxylase | Ring Hydroxylation | 3,5-D2-Tyrosine | 0.93 nih.gov | Formation of a cationic intermediate, sp2 to sp3 rehybridization at the site of attack. nih.gov |
| L-Phenylalanine Dehydrogenase | Oxidative Deamination | 2-D-L-Tyrosine | 2.87 icm.edu.pl | Cleavage of the Cα-H bond is likely the rate-determining step. icm.edu.pl |
| Tyrosinase | Ring Hydroxylation | 3,5-D2-Tyrosine | > 1 (Normal KIE) | C-H bond activation plays a role in the conversion of the enzyme-substrate complex. |
This table presents a compilation of experimentally determined and computationally supported kinetic isotope effects for enzymatic reactions involving tyrosine, illustrating the types of predictions that can be made with quantum chemical calculations.
Future Directions and Emerging Research Applications for L Tyrosine Ring 2,6 D2, 2 D
Advancements in Stereoselective and Site-Specific Isotopic Labeling Strategies
The utility of L-Tyrosine (RING-2,6-D2, 2-D) is fundamentally dependent on the purity and precision of its isotopic labeling. Emerging strategies in synthetic chemistry are enabling more efficient and precise placement of deuterium (B1214612) atoms, not only on tyrosine but on a wide range of biomolecules.
Chemical Synthesis: Traditional methods for site-specific deuteration often involve multi-step reactions that can be complex and may result in lower yields. acs.org However, advancements are streamlining these processes. For instance, methods have been developed for the regioselective deuteration of tyrosine derivatives, which are key to creating specific labeling patterns like that in L-Tyrosine (RING-2,6-D2, 2-D). acs.org These improved synthetic routes offer greater control over the exact placement of deuterium, ensuring that the label does not scramble to other positions, which is critical for accurate metabolic tracing. nih.gov
Enzymatic and Chemoenzymatic Approaches: A significant leap forward is the use of enzymes to catalyze deuterium incorporation. Enzymatic methods offer high stereoselectivity, ensuring that the L-configuration of the amino acid is preserved, a critical factor for biological studies. wisc.edu Researchers have demonstrated that dual-enzyme systems can achieve high levels of deuterium incorporation at specific sites (Cα and Cβ) on various amino acids. wisc.edu While challenges remain for efficient Cβ deuteration in tyrosine due to its polar phenolic group, these enzymatic strategies represent a promising frontier for producing highly specific labeled compounds with greater efficiency and under milder conditions than purely chemical methods. wisc.edu
These advancements are crucial for producing next-generation isotopic tracers with precisely defined labeling patterns, which in turn enhances the resolution and accuracy of metabolic flux analysis. nih.gov
Integration with Single-Cell Omics and Spatial Metabolomics for Subcellular Resolution
Bulk tissue analysis provides an averaged view of metabolism, potentially masking critical differences between individual cells. The integration of stable isotope tracers like L-Tyrosine (RING-2,6-D2, 2-D) with single-cell and spatially-resolved analytical techniques is poised to revolutionize our understanding of metabolic heterogeneity.
Single-Cell Metabolomics: The challenge in single-cell metabolomics is the minute quantity of material available from a single cell. nih.gov However, advancements in mass spectrometry sensitivity are beginning to overcome this barrier. By introducing L-Tyrosine (RING-2,6-D2, 2-D) into a cell culture or organism, researchers can trace its incorporation into proteins and conversion into metabolites within individual cells. The distinct mass shift provided by the three deuterium atoms allows its metabolic products to be distinguished from their unlabeled counterparts, enabling the measurement of metabolic activity on a cell-by-cell basis. nih.gov
Spatial Metabolomics and Imaging Mass Spectrometry (IMS): Spatial metabolomics aims to map the distribution of metabolites within a tissue sample. youtube.com Techniques like Imaging Mass Spectrometry (IMS) can analyze the molecular content of a sample on a grid-like pattern, creating a molecular map. youtube.com When combined with a deuterated tracer, IMS can visualize not just the location of metabolites, but also their metabolic activity. For example, after administering L-Tyrosine (RING-2,6-D2, 2-D), IMS could map the regions within a tumor or a specific brain area where tyrosine is being actively used for protein synthesis or catecholamine production. This provides a powerful tool for understanding how metabolic function varies across different tissue microenvironments.
| Technique | Description | Potential Application with L-Tyrosine (RING-2,6-D2, 2-D) |
|---|---|---|
| Single-Cell Mass Spectrometry | Analysis of the molecular content of individual cells, revealing intercellular heterogeneity. nih.gov | Quantifying the rate of protein synthesis or catecholamine production in distinct cell populations within a mixed culture. |
| Spatial Metabolomics (e.g., IMS) | Mapping the spatial distribution of metabolites within a tissue section. youtube.com | Visualizing metabolic "hotspots" of tyrosine utilization in complex tissues like the brain or cancerous tumors. |
| Subcellular Fractionation Proteomics | Quantifying proteins in different organelles (e.g., mitochondria, nucleus) after separation. | Determining the rate of new protein synthesis and import into specific subcellular compartments. |
Development of Novel Analytical Platforms for Deuterated Metabolites and Proteins
The ability to accurately detect and quantify deuterated molecules is paramount for tracer studies. Continuous innovation in analytical instrumentation, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, is expanding the capabilities of research using compounds like L-Tyrosine (RING-2,6-D2, 2-D).
Mass Spectrometry (MS): High-resolution mass spectrometry is the cornerstone for analyzing stable isotope labeling experiments. Modern instruments can readily distinguish the small mass difference between a deuterated and non-deuterated molecule. A key area of development is in software and computational tools designed to process the large and complex datasets generated in these experiments. acs.orgnih.gov Platforms like DeuteRater are being developed to automate the quantification of deuterium incorporation and calculate protein turnover rates from MS data. oup.com Furthermore, techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are being refined, which, while different from stable isotope labeling, drive innovations in instrumentation and software that benefit all studies involving deuterium. fsu.eduresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a complementary approach to MS. While MS detects the mass of a molecule, NMR can provide detailed information about the exact location of isotopic labels within the molecular structure. nih.gov Deuterium NMR, although historically challenging, is experiencing a resurgence with the development of Deuterium Metabolic Imaging (DMI). nih.gov This technique allows for the non-invasive, real-time imaging of the metabolic fate of deuterium-labeled substrates in vivo. The kinetic isotope effect, where C-D bonds are broken more slowly than C-H bonds, can also be exploited using these platforms to probe reaction mechanisms. nih.gov
Applications in Preclinical Disease Models for Mechanistic Insights (Non-human focus)
Stable isotope tracers are invaluable tools for studying dynamic metabolic changes in health and disease. nih.gov L-Tyrosine (RING-2,6-D2, 2-D) is particularly well-suited for providing mechanistic insights in non-human, preclinical models of various diseases, especially those involving dysregulated protein synthesis or neurotransmitter metabolism.
Neurodegenerative and Neuropsychiatric Disorders: Tyrosine is the precursor to catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine. dtic.mil Dysregulation of these neurotransmitter systems is implicated in conditions like Parkinson's disease and schizophrenia. nih.gov In rat models, administering L-Tyrosine (RING-2,6-D2, 2-D) would allow researchers to directly measure the rate of dopamine synthesis and turnover in specific brain regions, such as the striatum and prefrontal cortex, under various pathological conditions. nih.govresearchgate.net This provides a dynamic measure of neurotransmitter metabolism that is not achievable with simple measurements of total neurotransmitter levels.
Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways to support rapid growth. By using L-Tyrosine (RING-2,6-D2, 2-D) in animal models of cancer, researchers can trace how tumors utilize this amino acid for protein synthesis or other metabolic processes. This approach, known as metabolic flux analysis, can reveal metabolic vulnerabilities of cancer cells that could be targeted with new therapies. nih.gov
Metabolic Diseases: The study of amino acid metabolism is central to understanding diseases like phenylketonuria (PKU) or tyrosinemia. In preclinical models of these disorders, deuterated tyrosine can be used to trace the flux of this amino acid through alternative or blocked metabolic pathways, providing a clearer picture of the disease's pathophysiology.
Synergistic Use with Other Stable Isotope Tracers (e.g., 13C, 15N) for Complex Biological Questions
While a single tracer like L-Tyrosine (RING-2,6-D2, 2-D) can provide significant information, the true power of metabolic tracing is often realized when multiple, distinct stable isotope tracers are used in combination. energy.gov This approach allows for the simultaneous interrogation of interconnected metabolic pathways.
Multi-Isotope Metabolic Flux Analysis (MFA): By using a suite of tracers, such as ¹³C-labeled glucose, ¹⁵N-labeled glutamine, and ²H-labeled tyrosine, researchers can track the flow of carbon, nitrogen, and hydrogen atoms through central metabolism. nih.govnih.gov This provides a comprehensive and highly detailed map of cellular metabolic activity. For example, one could investigate how glucose metabolism (traced with ¹³C) influences the synthesis of amino acids like tyrosine (traced with ²H) and how nitrogen from glutamine (traced with ¹⁵N) is incorporated into the broader amino acid pool. researchgate.net
This multi-tracer approach is essential for answering complex biological questions, such as how different nutrient sources are utilized by cells and how metabolic pathways are rewired in response to disease or therapeutic intervention. springernature.com The combination of deuterium tracers with ¹³C and ¹⁵N tracers provides complementary information that greatly enhances the precision and scope of metabolic flux models. nih.govrsc.org
| Tracer Combination | Biological Question | Rationale |
|---|---|---|
| L-Tyrosine (RING-2,6-D2, 2-D) + [U-¹³C₆]-Glucose | How does glucose availability affect protein and neurotransmitter synthesis? | Tracks the carbon backbone from glucose into the precursors for non-essential amino acid synthesis, while simultaneously tracking the fate of exogenous tyrosine. nih.gov |
| L-Tyrosine (RING-2,6-D2, 2-D) + [α-¹⁵N]-Glutamine | What are the sources of nitrogen for other amino acids when tyrosine metabolism is altered? | Tracks the primary nitrogen donor (glutamine) for aminotransferase reactions, while tracking a specific amino acid pool (tyrosine). nih.gov |
| L-Tyrosine (RING-2,6-D2, 2-D) + D₂O (Heavy Water) | What is the relative contribution of de novo synthesis versus uptake for the total protein pool? | D₂O provides a global label for newly synthesized molecules, while the deuterated tyrosine tracks the specific contribution of that amino acid to the proteome. oup.com |
Q & A
Q. What methodological considerations are essential when synthesizing deuterated L-tyrosine variants for metabolic flux analysis?
Deuterated L-tyrosine variants, such as ring-2,6-D₂, require strict attention to isotopic purity and position-specific labeling to ensure accurate tracing in metabolic studies. Synthesis validation should include nuclear magnetic resonance (NMR) or mass spectrometry (MS) to confirm deuterium incorporation and rule out isotopic scrambling. For example, isotopic labeling at specific aromatic ring positions (e.g., 2,6-D₂) must be verified to avoid interference with enzymatic reactions or detection methods .
Q. How can thin-layer chromatography (TLC) be optimized to detect deuterated L-tyrosine derivatives in reaction mixtures?
Key steps include:
- Using solvent systems like toluene:2-propanol:acetone:acetic acid (23:23:12:9) to improve separation .
- Post-TLC treatment with ninhydrin spray to visualize amino groups, which remain intact in nitrosated derivatives but not in nitrated ones (e.g., 3-nitrotyrosine) .
- Validating results with spectrophotometric analysis (400–540 nm) to distinguish absorbance profiles of derivatives .
Q. What spectroscopic techniques are recommended for quantifying deuterated tyrosine in enzymatic reaction mixtures?
UV-Vis spectrophotometry (400–540 nm) using microplate readers (e.g., Bio-Tek µQuant) is effective for monitoring reaction kinetics. Absorbance peaks at 400–480 nm indicate nitrosated or nitrated derivatives, while unchanged spectra suggest unmodified tyrosine . Cross-validation with TLC or HPLC-MS is advised for structural confirmation .
Advanced Research Questions
Q. How can contradictory mobility data between nitrosated and nitrated tyrosine derivatives be resolved in TLC analysis?
Discrepancies arise due to differing reaction pathways (nitrite vs. nitrate treatment). To resolve:
- Compare pre-TLC color changes: nitrite-treated L-tyrosine turns light yellow, while nitrate-treated remains colorless .
- Use HPLC-MS post-TLC to confirm molecular structures, as nitrosation preserves the amino group (reacts with ninhydrin), whereas nitration modifies it .
- Validate reaction conditions (e.g., inert gas purging to exclude oxygen interference) .
Q. What experimental design principles mitigate confounding variables in cognitive studies using deuterated L-tyrosine?
- Double-blind, placebo-controlled protocols : Administer 2 g L-tyrosine vs. placebo in counterbalanced sessions to control for order effects .
- Statistical rigor : Use repeated-measures ANOVA (rmANOVA) to analyze reaction times and error rates, excluding outliers based on interquartile ranges .
- Control for mood states : Monitor arousal/pleasure scores via affect grids to isolate cognitive effects from subjective mood changes .
Q. How can multiresponse optimization improve detection limits for deuterated tyrosine in complex biological matrices?
- Apply response surface methodology (RSM) to optimize enzyme/substrate ratios (e.g., 7.76 U/cm² tyrosinase with 99.4 nmol/cm² L-tyrosine) .
- Validate with triplicate experiments and desirability functions to ensure reproducibility .
- Use microplate spectrophotometry to handle high-throughput samples and reduce matrix interference .
Q. What strategies address isotopic dilution effects in metabolic flux studies using ring-2,6-D₂ L-tyrosine?
- Use pulse-chase experiments with stable isotope-labeled precursors to track dilution kinetics .
- Pair with mass spectrometry imaging (MSI) to spatially resolve isotopic distribution in tissues .
- Model flux rates using computational tools (e.g., INCA) to correct for natural abundance of deuterium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
